molecular formula C22H16ClN3O2S B2642672 N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide CAS No. 443353-81-9

N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

Cat. No.: B2642672
CAS No.: 443353-81-9
M. Wt: 421.9
InChI Key: WQCWTTUTXKIQKL-UHFFFAOYSA-N
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Description

N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, a benzamide moiety, and a 4-chlorophenyl group. Quinazolinone derivatives are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.

Scientific Research Applications

N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the intermediate product with benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium hydride, dimethylformamide as a solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide can be compared with other quinazolinone derivatives, such as:

    2-Phenylquinazolin-4(3H)-one: Known for its anticancer properties.

    4-Aminoquinazoline: Studied for its potential as an anti-inflammatory agent.

    6,7-Dimethoxyquinazoline: Investigated for its neuroprotective effects.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2S/c23-17-12-10-15(11-13-17)14-29-22-24-19-9-5-4-8-18(19)21(28)26(22)25-20(27)16-6-2-1-3-7-16/h1-13H,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCWTTUTXKIQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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